Methyl-o-anisylurea
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Overview
Description
Methyl-o-anisylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a methyl group and an anisyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl-o-anisylurea can be synthesized through the reaction of o-anisidine with methyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction proceeds as follows: [ \text{o-Anisidine} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Catalysts may also be employed to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl-o-anisylurea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding urea derivatives with higher oxidation states.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the urea moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amines.
Scientific Research Applications
Methyl-o-anisylurea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism by which methyl-o-anisylurea exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Methylphenylurea: Similar in structure but with a phenyl group instead of an anisyl group.
Methyl-naphthylurea: Contains a naphthyl group, offering different steric and electronic properties.
Methyl-benzylurea: Features a benzyl group, which affects its reactivity and applications.
Uniqueness: Methyl-o-anisylurea is unique due to the presence of the anisyl group, which imparts distinct electronic and steric characteristics. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
858001-74-8 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-1-methylurea |
InChI |
InChI=1S/C9H12N2O2/c1-11(9(10)12)7-5-3-4-6-8(7)13-2/h3-6H,1-2H3,(H2,10,12) |
InChI Key |
WHNUNCMMRMMWHP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1OC)C(=O)N |
Origin of Product |
United States |
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